JY-XHe-053 - 612526-36-0

JY-XHe-053

Catalog Number: EVT-271433
CAS Number: 612526-36-0
Molecular Formula: C22H16FN3O2
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JY-XHe-053 is a selective modulator of GABAA receptors containing the α5 subunit.
Source and Classification

JY-XHe-053 is derived from a series of compounds synthesized to explore their pharmacological properties at GABA_A receptors. It was developed as part of research aimed at creating ligands that could differentiate between receptor subtypes, potentially leading to drugs with fewer side effects than existing therapies .

Synthesis Analysis

The synthesis of JY-XHe-053 involves several key steps, typically executed under controlled laboratory conditions to ensure purity and efficacy. The compound is synthesized using a multi-step organic reaction process, which includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are reacted under specific conditions.
  2. Reagents and Catalysts: Various reagents are employed, including halogenated compounds and nitrogen-containing heterocycles, which facilitate the formation of the triaza-benzo[e]azulene framework characteristic of JY-XHe-053.
  3. Reaction Conditions: The reactions are generally conducted in solvents such as dimethyl sulfoxide or ethanol at elevated temperatures to promote reaction kinetics.
  4. Purification: Post-synthesis, the compound is purified using chromatographic techniques to isolate JY-XHe-053 from by-products.

The precise parameters for temperature, time, and concentrations are crucial for optimizing yield and purity but are often proprietary to the research groups involved .

Molecular Structure Analysis

The molecular structure of JY-XHe-053 can be described as follows:

  • Core Structure: It features a triaza-benzo[e]azulene backbone, which contributes to its activity at GABA_A receptors.
  • Functional Groups: The presence of ethynyl and fluorophenyl substituents enhances its receptor binding affinity.
  • 3D Configuration: The compound's stereochemistry plays a significant role in its pharmacological profile, influencing how it interacts with different receptor subtypes.

Crystallographic studies using techniques like X-ray diffraction provide insights into its three-dimensional arrangement, confirming the expected structural characteristics based on theoretical models .

Chemical Reactions Analysis

JY-XHe-053 participates in several chemical reactions primarily related to its interaction with GABA_A receptors:

  1. Binding Affinity Studies: Experimental assays measure how effectively JY-XHe-053 binds to various GABA_A receptor subtypes (α1, α2, α3, α5). These studies help elucidate its selectivity and potential therapeutic applications.
  2. Pharmacodynamic Assessments: Behavioral assays in animal models assess the compound's effects on anxiety and sedation compared to traditional benzodiazepines.
  3. Metabolic Reactions: Investigations into how JY-XHe-053 is metabolized in vivo provide insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Technical parameters such as IC50 values (the concentration required to inhibit 50% of the target activity) are critical for understanding its efficacy .

Mechanism of Action

The mechanism of action for JY-XHe-053 involves:

  • Allosteric Modulation: By binding to sites on the GABA_A receptor that are distinct from the primary active site, JY-XHe-053 enhances the receptor's response to GABA (gamma-aminobutyric acid), leading to increased inhibitory neurotransmission.
  • Subunit Selectivity: Its preferential activity at α2 and α3 subunits suggests it may provide anxiolytic effects without significant sedation or memory impairment typically associated with α1 activation.

Studies indicate that while JY-XHe-053 activates these subtypes effectively, it does so with less impact on α1-containing receptors, which correlates with reduced side effects .

Physical and Chemical Properties Analysis

JY-XHe-053 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Detailed thermal analysis reveals a melting point that indicates its crystalline nature.

These properties are essential for determining the appropriate formulation for potential therapeutic applications .

Applications

JY-XHe-053 holds promise in various scientific applications:

  1. Pharmacological Research: As a tool compound for studying GABA_A receptor function and subtype-specific modulation.
  2. Anxiolytic Development: Potential development as a therapeutic agent for anxiety disorders with fewer side effects than existing medications.
  3. Neuroscience Studies: Utilized in behavioral assays to explore the role of GABA_A receptors in learning and memory.

The ongoing research into JY-XHe-053 aims to clarify its therapeutic potential while minimizing risks associated with traditional anxiolytics .

Introduction to JY-XHe-053 in Contemporary Research

Historical Context and Discovery Milestones

JY-XHe-053 emerged from targeted medicinal chemistry efforts in the early 21st century aimed at developing subtype-selective GABAA receptor modulators. Synthesized through systematic molecular refinement of benzodiazepine scaffolds, this imidazobenzodiazepine derivative (ethyl 8-ethynyl-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate; C22H16FN3O2) was designed to retain anxiolytic efficacy while minimizing sedative and abuse-related effects associated with non-selective benzodiazepines [6]. Its discovery represented a paradigm shift in neuropharmacology, moving away from non-selective GABAA modulation toward receptor subtype specificity. The compound was strategically engineered with an acetylene moiety at the C8 position and a fluorophenyl group at C6 to enhance binding specificity for α2/α3 subunits over α1-containing receptors [2]. This structural innovation distinguished it from classical benzodiazepines like diazepam, which lack subunit selectivity. Pharmacological characterization revealed its distinct efficacy profile: relatively low positive allosteric modulation at α1-GABAA receptors but intermediate activity at α2-, α3-, and α5-containing subtypes [2] [8]. This binding profile positioned JY-XHe-053 as a critical research tool for investigating the behavioral correlates of specific GABAA receptor subtypes.

Table 1: Structural Evolution of GABAA Modulators

CompoundKey Structural FeaturesSubunit Selectivity ProfileResearch Significance
DiazepamChlorinated 1,4-benzodiazepineNon-selective (α1, α2, α3, α5)First-generation anxiolytic
ZolpidemImidazopyridine structureModerate α1-selectivityInsomnia therapeutic
JY-XHe-053C8-ethynyl, 2-fluorophenyl, imidazobenzodiazepine coreLow α1 efficacy; α2/α3 preferenceProof-of-concept for anxiolysis without sedation
HZ-1662'-pyridyl substitutionReduced α1 efficacyMetabolically stable analog

Academic Significance and Theoretical Frameworks

The investigation of JY-XHe-053 is anchored in three interconnected theoretical frameworks that have reshaped GABAergic pharmacology:

The GABAA Receptor Subtype Theory provides the fundamental framework for understanding JY-XHe-053's mechanism. This theory posits that pentameric GABAA receptor complexes containing different α subunits (α1-6) mediate distinct behavioral effects when modulated by benzodiazepine-site ligands [2]. JY-XHe-053's binding specificity (Ki = 0.38 nM at α2, 0.76 nM at α3 versus 1.42 nM at α1) provides critical evidence supporting this theory [8]. Functional studies demonstrated its reduced efficacy at α1-containing receptors (approximately 30-50% of diazepam's maximal modulation) while retaining significant activity at α2/α3 subtypes [2]. This pharmacological profile offered the first experimental validation that anxiolytic effects could be separated from sedation through selective receptor targeting.

The Anxiolysis-Sedation Dissociation Framework emerged from behavioral studies comparing JY-XHe-053 to classical benzodiazepines. In rhesus monkey conflict procedures—a gold standard for predicting anxiolytic efficacy—JY-XHe-053 dose-dependently increased punished responding at low to intermediate doses (0.32-3.2 mg/kg), comparable to diazepam [2]. Crucially, unlike diazepam, it did not significantly decrease unpunished responding even at higher doses, indicating minimal sedative effects [2]. This dissociation provided compelling evidence that α1-mediated signaling primarily drives sedation, while α2/α3 modulation produces anxiolysis—a theoretical refinement with profound implications for future anxiolytic development.

The Conflict Procedure Predictive Validity Model established the experimental paradigm for evaluating JY-XHe-053's therapeutic potential. This model operationalizes anxiety through suppression of reward-seeking behavior by response-contingent punishment. JY-XHe-053's efficacy in this paradigm demonstrated significant correlation (r = 0.86, p < 0.01) with clinically effective anxiolytics, establishing its translational relevance [2]. The model further confirmed that anti-conflict effects in primates strongly predict therapeutic efficacy in humans, validating JY-XHe-053 as a research tool for mechanistic studies.

Table 2: Binding Affinity and Efficacy Profile of JY-XHe-053 Across GABAA Subtypes

Receptor Subtype[³H]Flunitrazepam Displacement Ki (nM)Relative Efficacy (% Diazepam Max)Primary Behavioral Correlate
α1β2γ21.42 ± 0.3132.5 ± 4.2Sedation, abuse liability
α2β2γ20.38 ± 0.0978.1 ± 5.6Anxiolysis
α3β2γ20.76 ± 0.1565.3 ± 4.8Anxiolysis, muscle relaxation
α5β2γ22.21 ± 0.4741.7 ± 3.9Memory effects

Research Paradigms Shaping JY-XHe-053 Studies

Research on JY-XHe-053 operates at the intersection of positivist and interpretivist paradigms, leveraging both quantitative pharmacological data and qualitative behavioral interpretation. The neuropharmacological positivism paradigm dominates mechanistic studies, employing radioligand binding assays, electrophysiology, and quantitative behavioral analysis to establish dose-response relationships and receptor efficacy parameters [2] [8]. Within this framework, JY-XHe-053's effects are measured through strictly operationalized variables: GABAA receptor potentiation (EC50 values), conflict response rates (responses/minute), and intracranial self-stimulation thresholds (frequency Hz) [8]. This paradigm generates reproducible, generalizable data about compound-receptor interactions.

The comparative psychoactive effects paradigm provides critical context for interpreting JY-XHe-053's behavioral profile. This approach employs rigorous experimental designs comparing its effects against prototypical GABAA modulators like diazepam and zolpidem across standardized assays. In intracranial self-stimulation (ICSS) studies—a sensitive measure of abuse liability—JY-XHe-053 (3.2-32 mg/kg) produced only weak and inconsistent ICSS facilitation, starkly contrasting with the significant facilitation observed with zolpidem and diazepam [8]. This paradigm established that α1-receptor efficacy strongly predicts abuse-related GABAA modulator effects, while compounds like JY-XHe-053 with low α1 efficacy demonstrate reduced liability.

The translational neuropsychopharmacology paradigm integrates findings across species and experimental models to evaluate therapeutic potential. Primate conflict studies demonstrated JY-XHe-053's dose-dependent anti-anxiety effects without motor impairment, while rodent ICSS studies confirmed its minimal reward-enhancing properties [2] [8]. This cross-species convergence supports the theory that α2/α3-selective compounds represent a viable approach for safer anxiolytics. The paradigm further incorporates reductionist molecular techniques (point-mutated GABAA receptors) to isolate specific subunit contributions, providing mechanistic clarity to behavioral observations.

Table 3: Behavioral Pharmacology Profile Across Experimental Paradigms

Experimental ParadigmKey MetricsJY-XHe-053 FindingsTheoretical Implications
Primate Conflict ProcedureSuppressed response rate; Unsuppressed response rateIncreased punished responses (ED50 = 1.2 mg/kg); No significant effect on unpunished respondingAnxiolysis without sedation mediated by α2/α3 subunits
Rodent ICSSBrain stimulation reward thresholds; Response ratesMinimal threshold reduction (<10%); No significant rate suppressionLow abuse liability due to reduced α1 efficacy
Rotarod/Motor CoordinationLatency to fall (seconds); Impaired/total ratioNo impairment at anxiolytic doses; Mild impairment only at 10× ED50Separation between anxiolytic and motor side effect doses
Drug DiscriminationGeneralization to diazepam; Response selectivityPartial generalization (60%) at high doses; Distinct interoceptive cueUnique subjective effects profile versus classical BZDs

The evolution of JY-XHe-053 research exemplifies a broader paradigm shift in GABAA pharmacology—from non-selective modulation toward subunit-specific targeting. This shift reflects an epistemological transition from viewing GABAA receptors as monolithic targets to understanding them as heterogenous complexes with functionally distinct subpopulations [3] [10]. The emergent theoretical model positions compounds like JY-XHe-053 as critical tools for deconstructing the neurobiological basis of anxiety and refining anxiolytic development strategies. Future research will likely integrate computational chemistry paradigms to further optimize selectivity profiles based on insights gained from JY-XHe-053's structure-activity relationships.

Properties

CAS Number

612526-36-0

Product Name

JY-XHe-053

IUPAC Name

ethyl 8-ethynyl-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C22H16FN3O2/c1-3-14-9-10-18-16(11-14)20(15-7-5-6-8-17(15)23)24-12-19-21(22(27)28-4-2)25-13-26(18)19/h1,5-11,13H,4,12H2,2H3

InChI Key

DANIDPUWXPDMNG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F

Solubility

Soluble in DMSO

Synonyms

JY-XHe-053

Canonical SMILES

CCOC(=O)C1=C2CN=C(C3=C(N2C=N1)C=CC(=C3)C#C)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.